

## Initial Safety and Toxicology Profile of SR1375: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the initial safety and toxicology data for SR1375, a first-in-class, oral small molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). The information presented herein is compiled from available preclinical and early-phase clinical studies. The compound, developed by Shanghai SIMR Biotechnology Co., Ltd., is under investigation for its therapeutic potential in inflammatory diseases, with a primary focus on pneumonia. It is important to note that the initial query for "SAR107375" appears to be a reference to an older or alternative identifier; all current research and clinical development refers to the compound as SR1375.

#### **Executive Summary**

SR1375 has demonstrated a favorable preliminary safety profile in both preclinical models and early-stage human clinical trials. Preclinical studies have indicated its potential to mitigate inflammation-mediated tissue injury. Phase 1 clinical trials in healthy volunteers and a Phase 1b study in patients with pneumonia have suggested that SR1375 is well-tolerated with a safety profile comparable to placebo. This document details the available quantitative safety data, outlines the methodologies of key experiments, and provides visualizations of the relevant biological pathway and experimental workflows.

#### **Preclinical Toxicology**



Preclinical evaluation of SR1375 was conducted using a tool compound, SR1373, in a diabetic acute lung injury (ALI) rat model, which serves as a relevant model for pneumonia with comorbidities.

**Preclinical Efficacy and Safety Data** 

| Compound | Animal Model                                     | Dose     | Key Findings                                                                                                  | Reference |
|----------|--------------------------------------------------|----------|---------------------------------------------------------------------------------------------------------------|-----------|
| SR1373   | Diabetic Acute<br>Lung Injury (ALI)<br>Rat Model | 10 mg/kg | - Decreased levels of pro- inflammatory cytokines (TNF-α and IL-6)- Attenuated lung injury- Reduced mortality | [1]       |

## Experimental Protocol: Diabetic Acute Lung Injury (ALI) Rat Model

The study aimed to assess the anti-inflammatory and protective effects of SR1373 in a model mimicking human pneumonia with underlying diabetic conditions.

- Model Induction: Diabetes was induced in rats, followed by the induction of acute lung injury to replicate the disease state.
- Treatment: A cohort of diabetic ALI rats was treated with SR1373 at a dose of 10 mg/kg.
- Endpoints: The primary endpoints included the measurement of plasma and bronchoalveolar lavage fluid levels of Lp-PLA2, as well as the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). Lung tissue was also analyzed for markers of injury. Mortality rates were monitored.
- Results: The administration of SR1373 led to a significant reduction in the levels of TNF-α and IL-6, a decrease in the severity of lung injury, and a lower mortality rate compared to the control group.[1]



#### **Clinical Safety and Pharmacokinetics**

Two Phase 1 studies in healthy volunteers (one in China with clinical trial identifier NCT05421923, and one in Australia) and one investigator-initiated Phase 1b clinical trial in hospitalized pneumonia patients have been completed.[2] These studies have consistently demonstrated a good safety, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile for SR1375.[2]

#### Phase 1 Study in Healthy Volunteers (NCT05421923)

This randomized, double-blind, placebo-controlled, single and multiple ascending dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of SR1375. While the full quantitative data is not publicly available in a structured format, the study completion notice indicates that the trial has been completed.[3]

#### **Phase 1b Study in Pneumonia Patients**

A Phase 1b study in hospitalized pneumonia patients with comorbidities demonstrated that SR1375 was well-tolerated and showed preliminary efficacy.[2] In this study, SR1375 treatment was associated with improved patient survival (87.50% vs. 33.33% for placebo).[1]

Note: Detailed quantitative data from the Phase 1 and 1b clinical trials, including specific adverse event rates and pharmacokinetic parameters (Cmax, Tmax, AUC), are not yet publicly available in comprehensive tables. The information provided is based on press releases and high-level study descriptions.

#### **Mechanism of Action: Lp-PLA2 Inhibition**

SR1375 exerts its anti-inflammatory effects by inhibiting the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is a key player in the inflammatory cascade, particularly in the context of vascular inflammation. It hydrolyzes oxidized phospholipids on LDL particles, leading to the production of pro-inflammatory mediators like lysophosphatidylcholine (lyso-PC) and oxidized fatty acids. These mediators contribute to endothelial dysfunction, cytokine release, and the recruitment of inflammatory cells, driving the pathology of diseases such as pneumonia.

#### **Signaling Pathway of Lp-PLA2 in Inflammation**





Click to download full resolution via product page

Caption: SR1375 inhibits Lp-PLA2, blocking the generation of pro-inflammatory mediators.

# **Experimental Workflow Diagrams Preclinical Study Workflow**





Click to download full resolution via product page

Caption: Workflow of the preclinical evaluation of SR1373 in a diabetic ALI rat model.

### **Phase 1 Clinical Trial Logic**





Click to download full resolution via product page

Caption: Logical flow of a typical Phase 1 single and multiple ascending dose clinical trial.



#### Conclusion

The initial safety and toxicology data for SR1375 are promising, suggesting a well-tolerated profile with a clear mechanism of action. The preclinical data supports its anti-inflammatory effects, and the early clinical data in both healthy volunteers and patients indicate a favorable safety profile. As SR1375 progresses through further clinical development, more comprehensive quantitative safety and efficacy data will become available, which will be crucial for fully defining its therapeutic potential. Researchers and drug development professionals are encouraged to monitor the progress of ongoing and future clinical trials for more detailed insights.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SR-1375 shows promise for treating pneumonia with comorbidities | BioWorld [bioworld.com]
- 2. simrbio.com [simrbio.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Initial Safety and Toxicology Profile of SR1375: A
  Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b12374944#initial-safety-and-toxicology-data-for-sar107375]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com